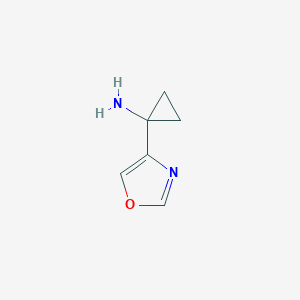

1-Oxazol-4-yl-cyclopropylamine

Description

Contextualization of Cyclopropylamine (B47189) Scaffolds in Contemporary Organic Synthesis

Cyclopropylamines are a fascinating and valuable class of organic compounds, characterized by the fusion of a highly strained three-membered cyclopropane (B1198618) ring with a nucleophilic amino group. longdom.org This unique structural combination imparts a blend of chemical reactivity and conformational rigidity that makes them highly sought-after building blocks in modern organic synthesis. longdom.org

The inherent ring strain of the cyclopropane ring, with its compressed bond angles of approximately 60°, significantly influences its chemical behavior, rendering it susceptible to a variety of chemical transformations. longdom.org This strain energy can be harnessed to drive reactions, and the ring can participate in ring-opening reactions, serving as a versatile synthetic intermediate. chemrxiv.org The presence of the amine group further enhances the molecule's utility, providing a site for nucleophilic attack, substitution, and functionalization. longdom.org

In medicinal chemistry, cyclopropylamine scaffolds are prevalent in a wide range of pharmacologically active compounds. scholaris.canih.gov They are often introduced to enhance metabolic stability, increase potency, and improve pharmacokinetic properties. nih.gov For instance, cyclopropylamines are key components in various therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.org The well-known antibiotic ciprofloxacin (B1669076) and several other fluoroquinolone derivatives contain a cyclopropylamino moiety. georganics.sk However, it is also noted that cyclopropylamines can be substrates for enzymes like monoamine oxidase (MAO) and cytochrome P450, which can lead to the formation of reactive metabolites. nih.gov

The synthesis of substituted cyclopropylamines is an active area of research, with various methods being developed to control stereochemistry and introduce diverse functionalities. chemrxiv.orgscholaris.caacs.org These methods include metal homoenolate chemistry, nickel-catalyzed cross-coupling reactions, and transformations involving α-chloroaldehydes. scholaris.caacs.org The ability to synthesize a diverse library of chiral cyclopropane scaffolds is crucial for drug discovery and the development of new bioactive molecules. nih.gov

Significance of Oxazole (B20620) Heterocycles as Advanced Synthons in Chemical Research

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. numberanalytics.comwikipedia.org This structural arrangement makes them important synthons in chemical research due to their diverse reactivity and presence in numerous biologically active molecules. numberanalytics.commdpi.comnih.gov The oxazole ring is a key structural motif in many natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

The reactivity of the oxazole ring is influenced by its electronic structure. numberanalytics.com It can undergo various reactions, including:

Electrophilic Aromatic Substitution: This typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. numberanalytics.comtandfonline.com

Nucleophilic Aromatic Substitution: This is more likely to happen when a good leaving group is present, particularly at the C2 position. numberanalytics.comtandfonline.com

Diels-Alder Reactions: Oxazoles can act as dienes in cycloaddition reactions, providing a pathway to synthesize pyridines and other complex heterocyclic systems. wikipedia.org

Deprotonation and Metallation: The C2 position is the most acidic, allowing for deprotonation and subsequent functionalization. wikipedia.orgpharmaguideline.com

Ring-Opening Reactions: Under certain conditions, the oxazole ring can be cleaved, providing access to open-chain compounds. pharmaguideline.com

The presence of substituents can significantly modulate the reactivity of the oxazole ring. Electron-donating groups enhance its reactivity towards electrophiles, while electron-withdrawing groups make it more susceptible to nucleophilic attack. numberanalytics.com

Numerous synthetic methods have been developed to construct the oxazole ring, including the Robinson-Gabriel synthesis, the van Leusen reaction, and various metal-catalyzed cyclizations. wikipedia.orgnih.govmdpi.comorganic-chemistry.org These methods allow for the preparation of a wide array of substituted oxazoles, which are valuable intermediates for the synthesis of more complex molecules. organic-chemistry.org

Rationale for Comprehensive Chemical Investigation of 1-Oxazol-4-yl-cyclopropylamine

The conjugation of a cyclopropylamine scaffold with an oxazole heterocycle in the form of this compound presents a molecule with intriguing chemical properties and significant potential for the development of novel synthetic methodologies.

Unique Structural Features and Their Chemical Implications

The structure of this compound brings together the distinct electronic and steric properties of its two constituent rings. The primary amine attached to the cyclopropane ring provides a key point of reactivity for nucleophilic reactions. The oxazole ring, being an aromatic heterocycle, introduces a plane of rigidity and specific electronic characteristics.

The specific isomer, this compound, where the cyclopropylamine is attached at the 4-position of the oxazole ring, is of particular interest. The reactivity of the different positions on the oxazole ring varies, with the C2 and C5 positions often being more reactive towards certain reagents. tandfonline.compharmaguideline.com The placement at C4 suggests that reactions targeting the oxazole ring might proceed with a degree of regioselectivity.

Importance in Developing Novel Synthetic Methodologies

The unique combination of a strained ring and a heterocyclic system in this compound makes it a valuable substrate for exploring and developing new synthetic transformations. uochb.cz The strained cyclopropane ring can be a source of reactivity for ring-opening reactions, potentially leading to the formation of more complex acyclic or larger ring structures. chemrxiv.org

The presence of both a nucleophilic amine and a modifiable heterocyclic ring allows for a variety of synthetic manipulations. For instance, the amine can be acylated, alkylated, or used to form imines, while the oxazole ring can be subjected to electrophilic or nucleophilic substitution, or participate in cycloaddition reactions. longdom.orgnumberanalytics.com This dual reactivity opens up avenues for the development of tandem or one-pot reactions, leading to the efficient construction of complex molecular scaffolds.

The development of synthetic routes to and from this compound and its derivatives is an important endeavor. mdpi-res.com Access to this and related compounds could provide a library of novel building blocks for medicinal chemistry and materials science. nih.gov The exploration of its reactivity will undoubtedly contribute to the broader field of organic synthesis by expanding the toolkit of reactions available to chemists for the construction of intricate molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-oxazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVGHPMPARPTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=COC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306486 | |

| Record name | 1-(4-Oxazolyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159733-51-3 | |

| Record name | 1-(4-Oxazolyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159733-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Oxazolyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxazol 4 Yl Cyclopropylamine and Analogous Systems

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-Oxazol-4-yl-cyclopropylamine reveals several logical disconnections to guide its synthesis. The primary strategic bond cleavages are between the cyclopropane (B1198618) ring and the oxazole (B20620) heterocycle, and within the core structures of these two rings.

One common approach involves disconnecting the C4-carbon of the oxazole from the cyclopropylamine (B47189) nitrogen. This leads to a 4-substituted oxazole precursor and cyclopropylamine itself. A more versatile strategy, however, disconnects the molecule into two key fragments: a cyclopropane-containing building block and precursors for the oxazole ring. This can be conceptualized in two main ways:

Disconnection A (Oxazole formation last): This strategy involves the initial synthesis of a functionalized cyclopropane, such as 1-amino-1-cyclopropanecarboxaldehyde or a related ketone. This intermediate then undergoes a cyclization reaction with an appropriate partner to form the oxazole ring. This route is advantageous as it allows for the late-stage introduction of the heterocyclic component. ijpsonline.com

Disconnection B (Cyclopropanation last): An alternative approach begins with a pre-formed vinyl-substituted oxazole. The cyclopropylamine ring is then constructed on the vinyl group in a subsequent step. This pathway is beneficial when diverse oxazole precursors are readily available.

A third disconnection strategy focuses on the construction of the cyclopropylamine moiety from a nitrile precursor via a Hofmann, Curtius, or related rearrangement, which is a well-established method for synthesizing primary amines. acs.org

Direct Cyclopropanation Approaches for Cyclopropylamine Moiety Construction

The formation of the sterically strained cyclopropane ring is a critical step in the synthesis of this compound and its analogs. Both catalytic and non-catalytic methods are employed to construct this three-membered ring system. acs.org

Catalytic Cyclopropanation Protocols (e.g., Metal-catalyzed carbenoid reactions)

Metal-catalyzed cyclopropanation is a powerful and widely used method for the synthesis of cyclopropanes from alkenes. wikipedia.org These reactions typically involve the decomposition of a diazo compound by a transition metal catalyst to generate a metal carbenoid, which then transfers the carbene fragment to an alkene. wikipedia.orgacsgcipr.orgorganicreactions.org

Rhodium(II) and Copper(I) complexes are the most common catalysts for these transformations. wikipedia.org For the synthesis of cyclopropylamine precursors, an alkene substrate is treated with a diazo compound, such as ethyl diazoacetate, in the presence of a catalyst like dirhodium tetraacetate. wikipedia.org The choice of catalyst and ligands can control the stereoselectivity of the reaction, which is crucial for the synthesis of chiral molecules. acsgcipr.org Recent advancements have introduced catalysts based on cobalt, iron, and nickel, expanding the scope and improving the efficiency of these reactions. acsgcipr.orgpurdue.edunih.gov

Engineered enzymes and artificial metalloenzymes have also emerged as effective biocatalysts for stereoselective cyclopropanation reactions, offering high levels of enantio- and diastereoselectivity. nih.gov

| Catalyst Type | Common Metals | Carbene Source | Substrate | Key Features |

| Transition Metal Complexes | Rh, Cu, Co, Fe, Ni | Diazo compounds (e.g., ethyl diazoacetate) | Alkenes | High efficiency, tunable stereoselectivity with chiral ligands. wikipedia.orgacsgcipr.orgresearchgate.net |

| Zinc Carbenoids | Zn | Dihaloalkanes (e.g., diiodomethane) | Alkenes | Classic Simmons-Smith reaction, often directed by allylic alcohols. purdue.edu |

| Biocatalysts | Fe (in hemoproteins) | Diazo compounds | Alkenes | High enantio- and diastereoselectivity under mild conditions. nih.gov |

Non-Catalytic Cyclopropanation Methods

While catalytic methods are prevalent, several non-catalytic approaches to cyclopropanation exist. The most well-known is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid species that reacts with alkenes. purdue.edu This method is particularly effective for the cyclopropanation of electron-rich olefins and can be directed by nearby hydroxyl groups to control stereochemistry.

Other non-catalytic methods include the addition of carbenes generated from the thermal or photochemical decomposition of diazo compounds, though these methods are often less selective than their metal-catalyzed counterparts. wikipedia.org Additionally, intramolecular cyclization reactions, such as the Michael-initiated ring-closure, can be employed to form the cyclopropane ring from acyclic precursors. acs.org

Construction and Functionalization of the Oxazole Heterocycle

The oxazole ring is a key component of many biologically active molecules and its synthesis is well-established in organic chemistry. ijpsonline.commdpi.comchemrxiv.orgresearchgate.netcutm.ac.in

Cyclization Reactions for Oxazole Ring Formation

Several named reactions are commonly used to construct the oxazole ring from acyclic precursors. wikipedia.orgmdpi.comresearchgate.netcutm.ac.inwikipedia.orgacs.orgsciforum.net

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or polyphosphoric acid. wikipedia.orgpharmaguideline.com The requisite 2-acylamino ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

Van Leusen Oxazole Synthesis: A versatile and widely used method, the Van Leusen synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comsciforum.net This reaction proceeds through a [3+2] cycloaddition mechanism to form the 5-substituted oxazole ring. mdpi.comnih.gov

Fischer Oxazole Synthesis: One of the earliest methods for oxazole synthesis, the Fischer synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org This reaction is essentially a dehydration process that works well for aromatic substrates. wikipedia.org

Other notable methods include the reaction of α-haloketones with primary amides and the cycloisomerization of propargyl amides. researchgate.net

| Named Reaction | Key Precursors | Reagents/Conditions | Position of Substitution |

| Robinson-Gabriel | 2-Acylamino ketone | H₂SO₄, PPA (cyclodehydration) | 2,4,5-trisubstituted wikipedia.orgpharmaguideline.com |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | 5-substituted (can be 4,5-disubstituted) mdpi.comsciforum.netnih.gov |

| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-disubstituted wikipedia.orgdbpedia.org |

| From α-Haloketones | α-Haloketone, Amide | Heat or base | Variably substituted researchgate.net |

Post-Cyclopropanation Oxazole Functionalization and Derivatization

In some synthetic strategies, a pre-formed oxazole ring can be functionalized after the cyclopropane moiety is in place or as part of the final steps. The oxazole ring can undergo various chemical transformations, although it is generally less reactive towards electrophilic substitution than other five-membered heterocycles. wikipedia.org

Functionalization often relies on the metallation of the oxazole ring. Deprotonation typically occurs at the C2 position, which is the most acidic, allowing for the introduction of various electrophiles. wikipedia.org Transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, can be used to introduce aryl, vinyl, or alkynyl groups onto a halo-substituted oxazole. chemrxiv.orgidexlab.com This approach provides a powerful tool for diversifying the structure of this compound analogs. mdpi.com

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of cyclopropylamine derivatives is paramount. The primary goal is to generate the desired enantiomer in high yield and purity, avoiding the formation of a 1:1 racemic mixture. This is accomplished through various sophisticated organic synthesis techniques that leverage chiral catalysts, reagents, or temporary functional groups to direct the formation of a specific stereoisomer.

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst directs the formation of large quantities of an enantiomerically enriched product. For the synthesis of the cyclopropylamine core, transition-metal-catalyzed cyclopropanation is a prominent method.

One highly effective approach involves the direct asymmetric cyclopropanation of vinylcarbamates with diazoesters, catalyzed by a Ru(II)-Pheox complex. nih.govacs.org This reaction proceeds under mild conditions and has been shown to produce the corresponding protected cyclopropylamine products in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.govacs.org The catalyst, a chiral Ruthenium complex, creates a chiral environment that favors the formation of one enantiomer over the other. acs.orgrsc.org This method is notable for its efficiency and high degree of stereocontrol. acs.org

Another catalytic strategy involves the rhodium(I)-catalyzed enantioselective addition of boroxine (B1236090) to N-sulfonylimines. thieme-connect.com This method has been successfully applied to generate α-cyclopropyl-substituted amines from aromatic imines with good to high yields and excellent enantioselectivity (up to 98% ee). thieme-connect.com Furthermore, chiral rhodium complexes have been employed in the catalytic asymmetric synthesis of cyclopropyl (B3062369) α-amino carboxylates, achieving high yields and excellent enantiomeric ratios (up to 99.5:0.5 er) as single diastereoisomers. rsc.org

| Catalyst System | Reaction Type | Substrates | Reported Selectivity |

|---|---|---|---|

| Ru(II)-Pheox Complex | Asymmetric Cyclopropanation | Vinylcarbamates & Diazoesters | Up to 99% ee, 96:4 dr nih.govacs.org |

| Rh(I) Complex | Addition of Boroxine | N-sulfonylimines | Up to 98% ee thieme-connect.com |

| Rh₂(R-BTPCP)₄ | Cyclopropanation | Imino-compounds & Diazo-compounds | Up to 99.5:0.5 er rsc.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely employed in the asymmetric synthesis of amines and their derivatives.

A prominent example is the use of N-sulfinyl imines, such as N-tert-butanesulfinyl imines. wikipedia.orgnih.gov These compounds are versatile chiral intermediates. nih.gov The chiral N-sulfinyl group effectively directs the nucleophilic addition of organometallic reagents to the imine carbon, leading to the formation of sulfinamides with a high degree of diastereoselectivity. wikipedia.orgacs.org The sulfinyl group can then be cleaved under mild acidic conditions to yield the enantiomerically enriched primary amine. wikipedia.orgtandfonline.com This method is highly reliable for the asymmetric synthesis of a wide variety of chiral amines. wikipedia.org

Other well-established chiral auxiliaries include oxazolidinones and pseudoephedrine derivatives. wikipedia.org For instance, oxazolidinones, popularized by David Evans, are frequently used to direct stereoselective alkylation and aldol (B89426) reactions, which can be precursor steps to forming functionalized cyclopropane rings. tcichemicals.com Similarly, a novel approach combines the use of chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol reaction, cyclopropanation, and retro-aldol cleavage to produce enantiopure cyclopropane-carboxaldehydes with greater than 95% ee. rsc.org

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| N-tert-Butanesulfinamide | Asymmetric synthesis of amines via N-sulfinyl imines. nih.gov | High diastereoselectivity in nucleophilic additions; mild removal conditions. wikipedia.orgtandfonline.com |

| Oxazolidinones (Evans Auxiliaries) | Stereoselective aldol reactions and alkylations. | Excellent stereocontrol in forming C-C bonds; establishes contiguous stereocenters. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids. wikipedia.org | Forms crystalline derivatives; reliable stereodirection. |

When an asymmetric synthesis is not feasible or results in a mixture of enantiomers, resolution techniques are employed to separate the racemic mixture. Resolution relies on the differentiation of enantiomers in a chiral environment. wikipedia.org

Classical resolution involves reacting the racemic amine with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.com The separated diastereomeric salt is then treated to remove the resolving agent, yielding the pure enantiomer.

Chromatographic resolution , particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used method for separating enantiomers. csfarmacie.cznih.gov This technique utilizes a Chiral Stationary Phase (CSP), which is a column packing material that is itself chiral. phenomenex.com As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, causing them to travel at different rates and elute from the column at different times, thus achieving separation. chiralpedia.comresearchgate.net Polysaccharide-based and macrocyclic antibiotic CSPs are common and can separate a broad range of chiral compounds. csfarmacie.czphenomenex.com

Kinetic resolution is another strategy where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.orguni-graz.at This results in one enantiomer being consumed faster, leaving an excess of the slower-reacting enantiomer behind. wikipedia.org Enzymatic reactions are often used for kinetic resolutions due to their high stereospecificity. uni-graz.at A limitation of this method is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%. researchgate.net

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts via crystallization. mdpi.com | Scalable, well-established. | Requires suitable resolving agent and crystallizable salts. |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.gov | High efficiency, applicable to analytical and preparative scales. csfarmacie.cz | Higher cost of CSPs, solvent consumption. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Can provide high enantiomeric excess (ee). wikipedia.org | Maximum theoretical yield is 50% for one enantiomer. researchgate.net |

Development of Novel Synthetic Routes and Sustainable Methodologies

Novel synthetic routes for the core components of the target molecule are actively being explored. For the oxazole moiety, methods such as the van Leusen oxazole synthesis, which constructs the ring from aldehydes and TosMIC, provide a direct pathway. nih.gov The functionalization of pre-formed oxazole rings, for example through Sonogashira coupling of halooxazoles, expands the chemical space available for building complex derivatives. chemrxiv.org

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. rasayanjournal.co.ineresearchco.com These principles advocate for:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids, or eliminating solvents altogether. frontiersin.orgresearchgate.net

Alternative Energy Sources: Employing methods like microwave irradiation or mechanochemistry (ball milling) can dramatically reduce reaction times, increase yields, and often eliminate the need for a solvent. rasayanjournal.co.intandfonline.com

Catalysis: Using catalytic reagents (including biocatalysts) over stoichiometric ones reduces waste and often allows for milder reaction conditions. researchgate.net

These sustainable approaches are not only environmentally responsible but can also lead to more efficient and cost-effective chemical processes. researchgate.net The application of microwave-assisted synthesis, for example, has been shown to provide considerable advantages in the preparation of various heterocycles by accelerating reaction rates and improving product yields under milder conditions. rasayanjournal.co.in

| Methodology | Description | Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. rasayanjournal.co.in | Accelerated reaction rates, higher yields, milder conditions. rasayanjournal.co.in |

| Mechanochemistry (Ball Milling) | Using mechanical force to induce chemical reactions, often solvent-free. tandfonline.com | Reduces or eliminates solvent use, high efficiency. tandfonline.com |

| Use of Green Solvents | Employing solvents like water, ionic liquids, or supercritical fluids. frontiersin.org | Reduces pollution and health hazards associated with volatile organic compounds. |

| Biocatalysis | Using enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Chemical Reactivity and Transformational Chemistry of 1 Oxazol 4 Yl Cyclopropylamine

Reactivity of the Amine Functionality

The primary amine group in 1-Oxazol-4-yl-cyclopropylamine is a key site of reactivity, acting as a potent nucleophile and a handle for various chemical modifications. longdom.org The inherent basicity and nucleophilicity of the nitrogen atom drive its participation in a wide array of reactions. longdom.org

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. longdom.org This allows it to readily attack electrophilic centers, with one of the most common transformations being amidation. This reaction involves the formation of a stable amide bond through reaction with a carboxylic acid or its activated derivatives.

Direct condensation with a carboxylic acid is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, amidation is typically achieved by activating the carboxylic acid. Common strategies include conversion of the carboxylic acid to a more electrophilic species such as an acyl chloride or anhydride, or the use of peptide coupling reagents. fishersci.co.uknih.gov The reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, proceeds rapidly in aprotic solvents in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk Alternatively, a wide variety of coupling reagents, developed extensively for peptide synthesis, can facilitate amide bond formation under mild conditions. nih.gov

| Method | Activating Agent / Reagent | Typical Conditions | Byproduct |

|---|---|---|---|

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Two steps: 1. Carboxylic acid + activating agent. 2. Isolated acyl chloride + amine, base (e.g., pyridine, Et₃N), aprotic solvent. fishersci.co.ukrsc.org | HCl |

| Carbodiimide Coupling | DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | One-pot reaction of carboxylic acid, amine, and coupling agent in an aprotic solvent like DCM or DMF. fishersci.co.uk | Dicyclohexylurea (DCU) or a water-soluble urea derivative |

| Phosphonium Salt Coupling | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP | Similar to carbodiimide coupling; effective for sterically hindered substrates. | Hexamethylphosphoramide (HMPA) or related phosphine oxides |

| Deoxo-Fluor Reagent | Bis(2-methoxyethyl)aminosulfur trifluoride | One-pot conversion of carboxylic acid to acid fluoride, followed by addition of the amine. nih.gov | Sulfur-based byproducts |

Beyond amidation, the primary amine of this compound serves as a versatile anchor for a multitude of functional group transformations. These derivatizations are fundamental in synthetic organic chemistry for modifying the molecule's physical and chemical properties.

Standard derivatization strategies applicable to primary amines include:

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to yield a secondary or tertiary amine. longdom.org

N-Arylation: Coupling with aryl halides, typically under transition-metal catalysis (e.g., Buchwald-Hartwig amination), to form N-aryl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to produce stable sulfonamides.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates, respectively, to yield ureas and carbamates. These reactions are often used for creating protected amine derivatives or introducing specific functional motifs. nih.gov

These transformations leverage the fundamental reactivity of the primary amine and are broadly applicable for the structural modification of this compound. acs.org

Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a defining feature of this compound, imparting significant ring strain (approximately 27 kcal/mol) into the molecule. This inherent strain makes the C-C bonds of the ring susceptible to cleavage under various conditions, enabling a range of ring-opening reactions that are not accessible to unstrained alkanes. nih.gov The presence of the amine and oxazole (B20620) substituents significantly influences the regioselectivity and mechanism of these transformations. nih.govrsc.org

Ring-opening of the cyclopropyl moiety can be initiated through radical, electrophilic, or nucleophilic pathways. The specific mechanism and resulting products are highly dependent on the reagents, reaction conditions, and the electronic nature of the substituents on the ring.

The amine functionality can be oxidized via a single-electron transfer (SET) process to form a cyclopropylaminium radical cation. nih.gov This intermediate is highly reactive and can undergo rapid cleavage of a C-C bond in the cyclopropane ring. nih.govacs.org This ring-opening is driven by the release of ring strain and the formation of a more stable, delocalized radical cation. researchgate.net

The generation of the initial radical cation can be achieved through several methods:

Photoredox Catalysis: Using a photocatalyst that, upon excitation with light, can oxidize the amine. rsc.org

Electrochemical Oxidation: Anodic oxidation provides a direct method for removing an electron from the amine. nih.gov

Chemical Oxidants: Certain chemical oxidants can facilitate the SET process.

Once formed, the cyclopropylaminium radical cation undergoes scission of the cyclopropane ring. nih.gov Theoretical calculations and experimental studies on analogous systems indicate that this ring-opening is often extremely fast, sometimes occurring with little to no energy barrier. nih.gov The resulting distonic radical cation (where the charge and radical centers are separated) can then be trapped by various nucleophiles or participate in subsequent cycloaddition reactions. rsc.org For example, in photochemically induced processes, the ring-opened radical cation can add to olefins to form five-membered rings. rsc.org

| Initiation Method | Typical Reagents/Conditions | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Photoredox Catalysis | Photosensitizer (e.g., DPZ), light source (e.g., blue LED) rsc.org | Cyclopropylaminium radical cation | Intermolecular [3+2] cycloaddition with olefins rsc.org |

| Electrochemical Oxidation | Anodic electrolysis, supporting electrolyte nih.gov | Cyclopropylaminium radical cation | C-C bond cleavage and trapping by nucleophiles (e.g., oxygen) nih.gov |

| Chemical Oxidation | Cerium(IV) ammonium nitrate (CAN) | Cyclopropylaminium radical cation | Ring-opening and reaction with solvent/nucleophiles vt.edu |

Under strongly acidic conditions, the cyclopropane ring can be opened by electrophiles. In the case of this compound, the reaction is complicated by the presence of two basic sites: the amine and the oxazole nitrogen. In a superacidic medium, it is expected that the amine would be protonated to form an ammonium ion. nih.gov This R-NH₃⁺ group is a powerful σ-withdrawing (σ-acceptor) group.

Theoretical and experimental studies on trans-2-phenylcyclopropylamine have shown that the nature of the substituent dictates which C-C bond of the cyclopropane ring is cleaved. nih.gov

π-Acceptor Substituents: Groups that are in conjugation with the cyclopropane ring (π-acceptors) weaken the adjacent (vicinal) C1-C2 bond, leading to its cleavage. nih.gov

σ-Acceptor Substituents: Strongly electron-withdrawing groups that are not in conjugation (σ-acceptors), such as a protonated amine, weaken the C-C bond opposite to the point of substitution (the distal C2-C3 bond). nih.gov

For this compound, the protonated amine would act as a strong σ-acceptor. This would lead to a weakening and lengthening of the distal C-C bond. Subsequent attack by an electrophile (such as a proton or a carbocation in a Friedel-Crafts type reaction) would result in the cleavage of this distal bond, forming a 1,3-dicationic intermediate that can be trapped by a nucleophile. nih.gov This reactivity contrasts with donor-acceptor cyclopropanes where a vicinal donor and acceptor group polarize the C1-C2 bond, making it susceptible to cleavage. nih.govnih.gov

Ring-Opening Reactions and Mechanistic Pathways

Catalytic Ring-Opening Strategies

The cyclopropane ring, with its inherent strain, is susceptible to ring-opening reactions. In the context of cyclopropylamines, these transformations can be initiated through photoinduced single electron transfer (SET) processes. For instance, N-aryl cyclopropylamines can undergo a formal [3+2] cycloaddition with electron-deficient alkenes when irradiated with light, yielding aminocyclopentanes. chemrxiv.org This reaction proceeds without the need for a photocatalyst and demonstrates broad scope for synthesizing N-arylaminocycloalkyl compounds. chemrxiv.org While specific studies on this compound are not detailed, the general reactivity of N-aryl cyclopropylamines suggests that the amine functionality can facilitate ring-opening via the formation of a nitrogen-centered radical, leading to β-scission of the three-membered ring. chemrxiv.org

Functionalization of the Cyclopropane Moiety

The cyclopropane ring is a prevalent structural motif in pharmaceuticals due to its unique steric and electronic properties, which can enhance metabolic stability. digitellinc.comresearchgate.net Modern synthetic methods are moving towards functionalizing these rings with greater tolerance for various functional groups. digitellinc.com Palladium-catalyzed ligand-directed C–H functionalization has been successfully applied to various substituted cyclopropanes, enabling reactions like arylation, alkylation, and olefination at the sp³ C–H bonds of the ring. nih.gov

Chemoenzymatic strategies also offer a versatile route for the stereoselective assembly and diversification of cyclopropyl ketones. nih.gov These methods allow for functionalization at the alpha C-H site of the cyclopropane ring, providing access to a diverse library of chiral cyclopropane scaffolds. nih.gov While direct functionalization of this compound is not explicitly documented, these general strategies for cyclopropane modification highlight potential pathways for its derivatization.

Reactivity and Stability of the Oxazole Heterocycle

Oxazoles are thermally stable aromatic compounds. semanticscholar.org Their reactivity is characterized by a balance between aromatic character and the reactivity of embedded functionalities like the imino ether and azadiene fragments. clockss.org The oxazole ring is a weak base, with a pKa of 0.8 for its conjugate acid. wikipedia.org

Electrophilic and Nucleophilic Processes on the Oxazole Ring

The oxazole ring's reactivity towards electrophiles and nucleophiles is position-dependent.

Electrophilic Substitution : Electrophilic aromatic substitution is generally difficult due to the electron-deficient nature of the ring but is most likely to occur at the C5 position. wikipedia.orgfirsthope.co.in The presence of electron-donating groups on the ring can activate it towards electrophilic attack. semanticscholar.org

Nucleophilic Substitution : Nucleophilic substitution is rare and typically requires the presence of a good leaving group, most favorably at the C2 position. semanticscholar.orgwikipedia.org Nucleophilic attack at the C2 position is facilitated by electron-withdrawing substituents at C4. pharmaguideline.com However, in many instances, nucleophilic attack can lead to ring cleavage rather than substitution. pharmaguideline.comslideshare.net

Deprotonation/Lithiation : Deprotonation of the oxazole ring is most favorable at the C2 position, followed by C5 and then C4. semanticscholar.orgfirsthope.co.in This allows for functionalization by quenching the resulting lithiated species with an electrophile. firsthope.co.in

| Position | Reactivity Towards Electrophiles | Reactivity Towards Nucleophiles | Acidity of Hydrogen |

| C2 | Least reactive | Most reactive (with leaving group) | Most acidic semanticscholar.org |

| C4 | Intermediate reactivity pharmaguideline.com | Less reactive than C2 semanticscholar.org | Least acidic semanticscholar.org |

| C5 | Most reactive wikipedia.orgfirsthope.co.in | Less reactive than C2 semanticscholar.org | Intermediate acidity semanticscholar.org |

Metal-Catalyzed Reactions Involving the Oxazole Moiety

Transition metal-mediated protocols are highly effective for the synthesis and functionalization of oxazole rings, offering selectivity and mild reaction conditions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of substituted oxazoles. semanticscholar.org For example, direct arylation of 4-aryl/alkyl oxazoles can be achieved using aryl bromides in the presence of a palladium catalyst. semanticscholar.org

Gold-catalyzed reactions have also been reported for the synthesis of oxazoles. researchgate.net Furthermore, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts in polymerization reactions, indicating the coordinating ability of the oxazole moiety. mdpi.com

Advanced Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving complex molecules like this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and Spectroscopic Studies for Reaction Pathway Elucidation

While specific kinetic or spectroscopic studies for reactions of this compound were not found, general mechanistic approaches for related structures provide insight. For photoinduced reactions of N-aryl cyclopropylamines, mechanistic investigations suggest the involvement of a single electron transfer (SET) process. chemrxiv.org For reactions involving the oxazole ring, such as N-propargylamide cyclizations to form oxazoles, mechanistic studies including isotopic labeling can establish reaction pathways. researchgate.net For instance, ¹⁸O₂ isotopic labeling experiments have been used to unequivocally establish a two-step reaction pathway in certain oxidation reactions. researchgate.net Controlled experiments with radical initiators and scavengers can also help to support proposed radical-mediated reaction mechanisms. researchgate.net

Elucidation of Regioselectivity and Stereoselectivity in Transformations

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical transformations of this compound. To date, there are no published studies specifically detailing the regioselectivity or stereoselectivity of reactions involving this compound.

The inherent structure of this compound presents several potential sites for chemical reactions, each with the possibility of exhibiting regio- and stereochemical control. The primary amine on the cyclopropyl group is a key site for reactions such as N-acylation, N-alkylation, and condensation reactions. The oxazole ring itself contains multiple positions (C2, C5) that could potentially undergo substitution or addition reactions, and the nitrogen atom in the ring could be subject to quaternization.

Given the absence of direct experimental data for this compound, any discussion on the potential regioselectivity and stereoselectivity of its transformations would be purely speculative and not based on established research findings. Such speculation would involve drawing parallels from the reactivity of simpler, related molecules such as cyclopropylamines and substituted oxazoles. However, the unique electronic and steric environment created by the specific combination of the oxazole and cyclopropylamine (B47189) moieties would likely lead to distinct reactivity that cannot be reliably predicted without empirical evidence.

Therefore, the elucidation of the regioselectivity and stereoselectivity in the transformations of this compound remains an open area for future chemical research. Experimental studies are required to systematically investigate the reactivity of this compound with a variety of reagents and under different reaction conditions to map its chemical behavior and understand the factors that govern the selectivity of its transformations.

Theoretical and Computational Investigations of 1 Oxazol 4 Yl Cyclopropylamine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of heterocyclic compounds. For the oxazole (B20620) ring in 1-Oxazol-4-yl-cyclopropylamine, we can infer several key features based on studies of similar 1,3-azoles. researchgate.netresearchgate.net

The oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.org This is due to the higher electronegativity of the oxygen atom compared to the nitrogen or sulfur atoms in the latter compounds, which results in a less uniform delocalization of π-electrons. researchgate.net The presence of the nitrogen atom at position 3 deactivates the ring towards electrophilic attack. researchgate.net

The electronic properties of the oxazole ring are significantly influenced by the substituent at the 4-position. The cyclopropylamine (B47189) group, being a saturated moiety, is expected to have a mild electron-donating effect on the oxazole ring through sigma-pi conjugation (hyperconjugation). This would slightly increase the electron density of the oxazole ring.

Calculations on related oxazole systems have shown that the highest occupied molecular orbital (HOMO) is typically localized on the ring, while the lowest unoccupied molecular orbital (LUMO) is also centered on the heterocyclic system. researchgate.net The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity and electronic transitions.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Basis of Prediction |

| Aromaticity | Moderately Aromatic | Comparison with other 1,3-azoles wikipedia.org |

| Dipole Moment | Significant, oriented towards the heteroatoms | Presence of electronegative O and N atoms |

| HOMO Energy | Relatively high for a heteroaromatic system | Electron-donating effect of the cyclopropylamine group |

| LUMO Energy | Typical for a heteroaromatic system | General characteristics of oxazoles researchgate.net |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity | General principles of substituted heterocycles |

Conformational Analysis and Molecular Dynamics Studies

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the oxazole ring, as well as the orientation of the amino group.

Conformational analysis of cyclopropylamine derivatives suggests that the amino group can adopt different orientations relative to the three-membered ring. researchgate.net Molecular dynamics (MD) simulations of similar small molecules in solution provide insights into the dynamic behavior and preferred conformations. mdpi.comnih.gov An MD simulation would likely reveal that the molecule explores a limited number of stable conformations in solution. The most stable conformer would be determined by a balance of steric and electronic effects, including potential hydrogen bonding interactions with solvent molecules.

The rotation around the C-C bond linking the two rings would likely have a relatively low energy barrier, allowing for rapid interconversion between different rotational isomers at room temperature. The preferred orientation would likely be one that minimizes steric hindrance between the amino group and the oxazole ring.

Table 2: Predicted Conformational Features of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

| Rotational Barrier (Oxazole-Cyclopropyl bond) | Low | Single bond rotation with moderate steric hindrance |

| Amino Group Orientation | Flexible | Known flexibility of amino groups on cyclopropane (B1198618) rings researchgate.net |

| Dominant Conformer | Staggered arrangement to minimize steric clash | General principles of conformational analysis |

| Solvent Effects | Significant influence on conformational preference | Potential for hydrogen bonding with the amino group and oxazole nitrogen |

Computational Prediction of Reaction Pathways and Transition States

Computational methods can predict the most likely reaction pathways and the structures of the associated transition states. For this compound, several types of reactions can be envisaged.

The cyclopropylamine moiety is known to undergo ring-opening reactions under certain conditions, often initiated by oxidation or electrophilic attack. nih.govacs.org Computational studies on similar systems have shown that the regioselectivity of the ring opening is influenced by the substituents on the ring. nih.gov The presence of the oxazole ring could influence the stability of potential intermediates and transition states in such reactions.

The oxazole ring itself can participate in various reactions. Electrophilic aromatic substitution is expected to be difficult due to the pyridine-like nitrogen, but could potentially occur at the C5 position. wikipedia.org The nitrogen atom of the oxazole ring is a potential site for protonation or alkylation.

Computational modeling of these potential reaction pathways would involve locating the transition state structures and calculating their energies to determine the activation barriers. This would provide valuable insights into the kinetic feasibility of different reactions. chemrxiv.org

Analysis of Strained Ring Systems and Aromaticity Effects

The this compound molecule features two distinct ring systems with interesting electronic properties: the strained cyclopropyl ring and the aromatic oxazole ring.

The cyclopropane ring possesses significant ring strain, which is a key driver of its reactivity. osti.govnih.gov This strain arises from the deviation of the bond angles from the ideal sp³ hybridization. The bonding in cyclopropane is often described in terms of bent "banana" bonds. This high degree of s-character in the C-C bonds of the cyclopropane ring allows it to interact electronically with adjacent π-systems, such as the oxazole ring.

The aromaticity of the oxazole ring, while modest, contributes to its relative stability. wikipedia.org Aza-substitution in five-membered rings is known to influence their aromaticity. researchgate.net The interaction between the strained cyclopropyl ring and the aromatic oxazole ring is an interesting aspect of this molecule's chemistry. There could be a degree of electronic communication between the Walsh orbitals of the cyclopropane ring and the π-system of the oxazole ring, which could be investigated using computational methods like Natural Bond Orbital (NBO) analysis.

Structure-Reactivity Relationships Derived from Theoretical Models

Theoretical models can be used to establish structure-reactivity relationships. For a series of substituted this compound derivatives, one could perform Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

By calculating various molecular descriptors (e.g., electronic properties, steric parameters, and lipophilicity) for a set of hypothetical derivatives and correlating them with a predicted reactivity or biological activity, a QSAR model could be developed. For instance, the reactivity of the cyclopropylamine ring towards oxidation could be correlated with the electronic properties of substituents on the oxazole ring.

Theoretical models suggest that electron-withdrawing substituents on the oxazole ring would likely decrease the electron density on the cyclopropylamine moiety, potentially making it less susceptible to oxidation. Conversely, electron-donating groups on the oxazole ring would be expected to enhance the reactivity of the cyclopropylamine group. These relationships can be quantified through computational studies and provide a predictive framework for the chemical behavior of this class of compounds.

Application of 1 Oxazol 4 Yl Cyclopropylamine As a Synthetic Building Block and Intermediate

Incorporation into Complex Molecular Scaffolds and Chemical Libraries

The structure of 1-Oxazol-4-yl-cyclopropylamine is well-suited for its incorporation into larger, more complex molecular scaffolds. The cyclopropane (B1198618) unit is considered a "privileged motif" in medicinal chemistry because it provides a rigid, three-dimensional orientation for appended functional groups, which can be crucial for binding to biological targets. snnu.edu.cn The primary amine group serves as a key synthetic handle, readily participating in a wide array of chemical transformations such as amidation, alkylation, and reductive amination. longdom.org This allows for the straightforward attachment of the 1-oxazol-4-yl-cyclopropyl moiety to other molecular fragments.

The oxazole (B20620) ring itself is a common heterocycle found in numerous natural products and pharmacologically active compounds. nih.gov Its presence in the building block introduces a stable, aromatic, and polar component that can engage in hydrogen bonding and π-stacking interactions within a target protein. The combination of the rigid cyclopropylamine (B47189) linker and the functional oxazole headgroup makes this compound an attractive starting material for generating chemical libraries aimed at drug discovery. rochester.edu By reacting the amine with a diverse set of carboxylic acids, for example, a library of amides can be rapidly synthesized, each presenting the oxazole pharmacophore on a well-defined cyclopropane scaffold.

Table 1: Structural Features of this compound and Their Synthetic Utility

| Structural Feature | Description | Utility in Synthesis |

| Primary Amine (-NH2) | A nucleophilic and basic functional group. | Key handle for amide bond formation, alkylation, arylation, and sulfonylation, enabling linkage to other molecules. |

| Cyclopropane Ring | A strained, rigid three-membered aliphatic ring. | Acts as a conformationally restricted linker, providing precise 3D positioning of substituents. Can serve as a bioisostere for a phenyl ring or gem-dimethyl group. |

| Oxazole Ring | A five-membered aromatic heterocycle containing nitrogen and oxygen. | A stable heterocyclic motif often found in bioactive compounds. Can participate in hydrogen bonding and π-stacking. |

Role in Diversification and Library Synthesis Strategies

In the construction of chemical libraries for high-throughput screening, the ability to easily diversify a core scaffold is paramount. This compound serves as an excellent starting point for such diversification strategies. The primary amine is the most accessible point for modification, allowing for the generation of a large number of analogs through parallel synthesis techniques.

Chemoenzymatic strategies, which combine selective enzymatic transformations with chemical diversification, represent a powerful approach for generating collections of optically active scaffolds. rochester.edu While not specifically documented for this compound, such strategies could be employed to create chiral libraries from this building block. Furthermore, heterocyclic amino acid-like compounds are valuable for preparing DNA-encoded chemical libraries, a technology used for discovering novel small-molecule protein ligands. nih.gov The structure of this compound fits the profile of a non-natural amino acid analog, making it a candidate for inclusion in such libraries.

The diversification potential is not limited to the amine group. While the oxazole ring is generally stable, advanced synthetic methods could allow for functionalization at the C2 or C5 positions, further expanding the chemical space accessible from this single intermediate. This dual capacity for modification makes it a valuable asset in creating structurally rich compound collections for screening campaigns.

Chiral Cyclopropylamines as Scaffolds in Asymmetric Synthesis

Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. Chiral cyclopropanes are key pharmacophores in many pharmaceuticals, making the synthesis of enantiomerically pure cyclopropylamine building blocks highly desirable. snnu.edu.cnrochester.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and the use of chiral scaffolds is a fundamental strategy in this field.

The synthesis of enantiopure this compound would provide a valuable chiral scaffold for asymmetric synthesis. Various methods have been developed for the asymmetric synthesis of cyclopropanes, including reactions promoted by chiral catalysts. mdpi.com For instance, enantioselective cyclopropanation reactions using metal catalysts or organocatalysts can produce cyclopropane rings with high diastereo- and enantioselectivity. rsc.orgnih.gov These methods could potentially be adapted to produce the (R)- and (S)-enantiomers of this compound.

Once obtained in enantiopure form, this compound can be used as a scaffold to control the stereochemistry of subsequent reactions. By incorporating the chiral cyclopropylamine unit into a larger molecule, its rigid, well-defined stereochemistry can influence the stereochemical outcome of reactions at other sites in the molecule, serving as a chiral auxiliary or a core component of a new chiral ligand.

Utility in Annulation and Heterocycle Formation Reactions

The strained three-membered ring of cyclopropylamines makes them interesting substrates for ring-opening and ring-expansion reactions, which can be utilized in annulation strategies to form larger ring systems. longdom.org The high degree of ring strain (approximately 27 kcal/mol) enhances the reactivity of the C-C bonds within the cyclopropane ring, making them susceptible to cleavage under certain conditions, such as in the presence of transition metals or Lewis acids. longdom.org This reactivity can be harnessed to construct new carbocyclic and heterocyclic rings.

The primary amine of this compound is also a key functional group for building new heterocycles. It can act as a dinucleophile in condensation reactions with 1,3-dielectrophiles to form various five-, six-, or seven-membered nitrogen-containing rings. For example, reaction with a β-ketoester could lead to the formation of a dihydropyrimidinone ring fused to the cyclopropane. The combination of the nucleophilic amine and the latent reactivity of the strained cyclopropane ring provides a dual platform for engaging in diverse annulation and heterocycle-forming reaction cascades. While cyclopropenones are known to be effective building blocks for synthesizing heterocycles like spiro oxazoles, the principles of using strained rings in cycloadditions and ring-enlargement reactions suggest a similar potential for cyclopropylamines. nih.gov

Table 2: Potential Reactions for Synthetic Application

| Reaction Class | Reagent Type | Potential Product |

| Acylation | Carboxylic acids, Acid chlorides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes, Ketones | Secondary Amines |

| Annulation | 1,3-Dielectrophiles | Fused/Spiro Heterocycles |

Future Directions and Emerging Research Avenues in 1 Oxazol 4 Yl Cyclopropylamine Chemistry

Development of Highly Efficient and Green Synthetic Methodologies

The growing emphasis on environmental sustainability in chemical manufacturing is driving the development of green synthetic routes for complex molecules. rsdjournal.org Traditional multi-step syntheses often involve hazardous reagents, toxic solvents, and generate significant waste. Future research into the synthesis of 1-Oxazol-4-yl-cyclopropylamine and its derivatives will likely prioritize methodologies that are not only efficient but also environmentally benign. researchgate.net

Green chemistry approaches stand to revolutionize the production of these compounds. horizonepublishing.com This involves the use of renewable starting materials, eco-friendly solvents, and catalytic processes that minimize byproducts. rsdjournal.orgresearchgate.net For instance, methods utilizing plant-based extracts or microorganisms could offer a sustainable alternative to conventional chemical synthesis. researchgate.netsemanticscholar.org These biological methods can provide an environmentally friendly pathway for producing nanoparticles and other complex molecules at room temperature, reducing energy consumption and avoiding the need for toxic chemicals. researchgate.netresearchgate.net The principles of green synthesis, which focus on atom economy, reduced energy usage, and the use of safer chemicals, are becoming central to modern synthetic chemistry. rsdjournal.org

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often relies on volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or biodegradable solvents. |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of less toxic reagents; utilizes biocatalysts. researchgate.net |

| Energy | Frequently requires high temperatures and pressures. | Aims for reactions at ambient temperature and pressure. rsdjournal.org |

| Waste | Can generate significant amounts of chemical waste. | Designed to minimize byproducts and allow for easier recycling. |

| Efficiency | Focus on yield. | Focus on atom economy, yield, and sustainability. horizonepublishing.com |

Exploration of Unprecedented Reactivity and Cascade Transformations

The this compound scaffold possesses distinct reactive sites that are ripe for exploration. The oxazole (B20620) ring, an electron-deficient heterocycle, can be activated by electron-donating groups for various transformations. clockss.org Future studies will likely delve into the unique reactivity imparted by the cyclopropylamine (B47189) substituent. The strained cyclopropane (B1198618) ring can participate in ring-opening reactions, while the amine group offers a handle for a wide array of functionalizations.

A particularly exciting frontier is the development of cascade reactions. These are multi-step transformations that occur in a single pot, avoiding the need for isolation of intermediates, thereby increasing efficiency and reducing waste. For this compound, a cascade reaction could be initiated, for example, by a cycloaddition involving the oxazole ring, followed by a rearrangement or ring-opening of the cyclopropyl (B3062369) group. clockss.org Such sequences would allow for the rapid construction of complex molecular architectures from a relatively simple starting material, providing swift access to novel chemical diversity. Research into the electrophilic addition and substitution patterns of the oxazole ring will also continue to yield new pathways for derivatization. clockss.org

Advanced Computational Design and Predictive Modeling for Chemical Discovery

The integration of computational chemistry is set to accelerate the discovery of new this compound derivatives with tailored properties. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for designing and screening virtual libraries of compounds before committing to laboratory synthesis. nih.govjcchems.com

Predictive models can be developed using machine learning algorithms trained on data from existing oxazole-containing compounds. nih.gov These models can forecast the biological activity, physicochemical properties, and potential toxicity of novel, computationally designed analogs of this compound. jcchems.com This predictive capability allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. llnl.gov For example, computational platforms can be used to design molecules that target specific biological receptors, optimizing their binding affinity and selectivity. jcchems.commdpi.com

Table 2: Computational Tools in Chemical Discovery

| Computational Technique | Application for this compound |

|---|---|

| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets like enzymes or receptors. jcchems.com |

| QSAR Modeling | Establishing a mathematical relationship between chemical structure and biological activity to guide the design of more potent compounds. nih.gov |

| ADME/T Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to identify drug-like candidates. jcchems.commdpi.com |

| Machine Learning | Developing models to screen virtual libraries and identify promising derivatives for synthesis and testing. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of automated synthesis platforms and high-throughput screening (HTS) is a transformative force in modern chemical research. springernature.comnih.gov This integration enables the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the pace of discovery. nih.govcijournal.ru

For this compound, automated flow chemistry systems could be developed to synthesize a diverse library of derivatives. durham.ac.uknih.gov Flow reactors offer precise control over reaction parameters, improved safety, and scalability, making them ideal for generating compound collections. durham.ac.ukresearchgate.net Once synthesized, these libraries can be subjected to HTS assays to rapidly identify "hits"—compounds that exhibit a desired biological activity. springernature.commdpi.com The data generated from HTS campaigns can then be used to refine computational models, creating a powerful feedback loop for iterative design, synthesis, and testing. rsc.org This automated approach minimizes manual intervention, increases reproducibility, and allows for the exploration of a much larger chemical space than would be possible with traditional methods. nih.gov

Q & A

Q. Table 1. Key Crystallographic Parameters for Refinement (SHELXL)

| Parameter | Value/Range | Purpose |

|---|---|---|

| R1 | <0.05 | Agreement with observed data |

| wR2 | <0.10 | Weighted agreement |

| GooF | 1.0–1.2 | Model fit |

| Max Δ/σ (electron density) | <0.5 eÅ<sup>-3</sup> | Residual density thresholds |

Q. Table 2. Common Data Contradictions and Resolutions

| Contradiction Type | Resolution Strategy | Tools/Software |

|---|---|---|

| NMR vs. XRD conformers | DFT optimization + MD simulations | Gaussian 16, AMBER |

| Bioactivity variability | Assay standardization + meta-analysis | GraphPad Prism, RevMan |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.